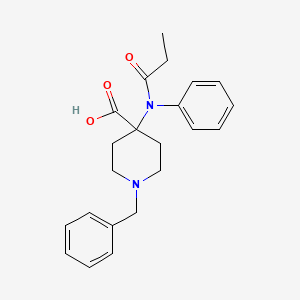

1-Benzyl-4-(phenyl-propionyl-amino)-4-carboxy-piperidine

描述

Historical Context and Chemical Classification

The development of this compound represents a significant milestone in the evolution of 4-anilidopiperidine chemistry, which emerged as a major research focus in the mid-20th century. The compound belongs to the broader classification of piperidine derivatives, specifically within the 4-carboxy-4-anilidopiperidine subclass that has been extensively studied since the 1970s. Historical research into this compound class began with the recognition that modifications to the piperidine ring structure could yield compounds with distinct chemical and pharmacological properties. The systematic investigation of 4-anilidopiperidines was initially hampered by synthetic challenges, particularly the low yield of target esters and difficulties in converting esters to required free acids.

The chemical classification of this compound places it within the six-membered nitrogen-containing heterocyclic compounds known as piperidines. More specifically, it is classified as a 4-substituted piperidine derivative featuring both aniline and carboxylic acid functional groups at the 4-position. The compound's molecular formula is C22H26N2O3, with a molecular weight of approximately 366.461 grams per mole. This classification system reflects the systematic nomenclature developed for piperidine derivatives, which accounts for the specific positioning and nature of substituents around the core piperidine ring structure.

The historical development of synthetic routes to compounds like this compound has been marked by significant methodological advances. Early synthetic approaches were characterized by poor yields and limited versatility, but the introduction of tert-butyl ester protection strategies in the early 2000s revolutionized the field. These methodological improvements resulted in dramatic increases in overall yield for target nitrogen-propionylated 4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters, making compounds like this compound more accessible for research purposes.

Significance in Piperidine Derivative Research

The significance of this compound in contemporary piperidine derivative research extends far beyond its individual chemical properties to encompass its role as a key intermediate and reference compound. The compound serves as a crucial precursor for the production of carbon-11 and fluorine-18 labeled 4-carboxy-4-anilidopiperidine radiotracers, which have found important applications in positron emission tomography imaging research. This application has positioned the compound at the intersection of organic synthesis and nuclear medicine, highlighting the interdisciplinary nature of modern piperidine research.

Research into this compound has contributed significantly to the broader understanding of structure-activity relationships within the piperidine derivative family. The compound's unique structural features, particularly the combination of benzyl substitution at the nitrogen-1 position and the phenyl-propionyl-amino group at the carbon-4 position, provide researchers with valuable insights into how specific modifications affect overall molecular behavior. These findings have informed the design of new synthetic strategies and have contributed to the development of more efficient preparative methods for related compounds.

The compound's research significance is further emphasized by its role in advancing synthetic methodologies for the entire 4-anilidopiperidine class. The development of improved synthetic routes to this compound has directly contributed to enhanced accessibility of related compounds, thereby facilitating broader research investigations. The methodological advances associated with this compound have resulted in overall yields increasing from historical levels of 0.4-0.5 percent to substantially higher yields exceeding 5 percent, representing a more than ten-fold improvement in synthetic efficiency.

Contemporary research applications of this compound extend into multiple domains of chemical science. The compound serves as a model system for studying intramolecular cyclization reactions, particularly those involving alkene, diene, and alkyne cyclization pathways that are characteristic of piperidine derivative synthesis. Additionally, the compound has found applications in multicomponent reaction studies, where it serves as both a substrate and a reference point for evaluating new synthetic transformations. These diverse research applications underscore the compound's versatility and its continuing importance in advancing the fundamental understanding of piperidine chemistry.

Structural Relationship to Known Piperidine Compounds

The structural architecture of this compound exhibits significant relationships to several well-characterized piperidine compounds, particularly those within the fentanyl derivative family. The compound shares the core 4-anilidopiperidine framework with carfentanil, sufentanil, and related synthetic opioid analgesics, but differs in key structural elements that distinguish its chemical behavior. Specifically, the compound features a carboxylic acid group at the 4-position rather than a methyl ester, representing a fundamental difference that affects both its chemical reactivity and its utility as a synthetic intermediate.

Comparative structural analysis reveals that this compound serves as the free acid analogue of several methyl ester compounds in the same chemical series. The relationship to methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate is particularly noteworthy, as these compounds represent ester and acid forms of essentially the same molecular framework. This structural relationship has proven valuable in synthetic chemistry, as the free acid form can serve as a precursor to various ester derivatives through standard esterification reactions, while the reverse transformation from ester to acid has historically presented significant synthetic challenges.

The structural comparison with 4-phenyl-4-anilidopiperidine derivatives reveals additional important relationships. Research has demonstrated that the incorporation of 4-phenyl groups into 4-anilidopiperidines leads to novel compounds with distinct pharmacological profiles, and this compound represents a specific example of this structural motif. The compound's structure incorporates both the phenyl substitution pattern and the carboxylic acid functionality, creating a unique combination that distinguishes it from simpler 4-phenyl derivatives while maintaining the essential anilidopiperidine core structure.

Table 1: Structural Comparison of Related Piperidine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C22H26N2O3 | 366.461 g/mol | Benzyl N-substitution, carboxylic acid at 4-position |

| Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate | C23H28N2O3 | 380.5 g/mol | Benzyl N-substitution, methyl ester at 4-position |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | 310.4 g/mol | Benzyl N-substitution, no propionyl group |

| 4-Phenyl-4-anilidopiperidine | C17H20N2 | 252.4 g/mol | Phenyl at 4-position, no carboxyl functionality |

The structural relationships extend to the broader family of 4-heteroaryl-4-anilidopiperidines, where systematic replacement of the phenyl group with various heteroaryl substituents has been extensively studied. While this compound maintains the traditional phenyl substitution pattern, its structural framework provides a foundation for understanding how modifications at different positions affect overall molecular properties. Research has shown that compounds in this structural series exhibit varying degrees of potency and selectivity, with the specific substitution pattern significantly influencing biological activity.

The compound's structural relationship to cyclic analogues represents another important aspect of its chemical context. Alicyclic variants such as cyclopropylfentanyl, cyclobutylfentanyl, and related compounds share the core piperidine framework but feature cyclic rather than linear alkyl substituents. These structural comparisons provide valuable insights into the role of conformational flexibility in determining compound properties, with this compound representing a more conformationally flexible alternative to rigid cyclic analogues. The benzyl substitution at the nitrogen position provides additional conformational degrees of freedom compared to smaller alkyl substituents, contributing to the compound's distinct chemical behavior within the broader family of piperidine derivatives.

属性

IUPAC Name |

1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-2-20(25)24(19-11-7-4-8-12-19)22(21(26)27)13-15-23(16-14-22)17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWKFUDPRWNXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630415 | |

| Record name | 1-Benzyl-4-[phenyl(propanoyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256507-84-3 | |

| Record name | 1-Benzyl-4-[phenyl(propanoyl)amino]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Benzyl-4-(phenyl-propionyl-amino)-4-carboxy-piperidine is a synthetic compound within the piperidine class, notable for its potential pharmacological properties. This compound is structurally related to various other piperidine derivatives, which are recognized for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Research indicates that compounds in this class can act as:

- Opioid Receptor Ligands : These compounds may bind to opioid receptors, influencing pain modulation and analgesic effects .

- Monoamine Neurotransmitter Reuptake Inhibitors : They show potential in inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can be beneficial in treating mood disorders and chronic pain .

Therapeutic Applications

The compound has been studied for various therapeutic applications, including:

- Pain Management : Its opioid receptor activity suggests efficacy in treating acute and chronic pain conditions.

- Neurological Disorders : The modulation of neurotransmitter levels may offer therapeutic benefits for conditions like depression and anxiety .

- Potential in Addiction Treatment : Given its interaction with opioid pathways, it may have applications in managing opioid dependence and withdrawal symptoms .

Case Studies and Experimental Data

Several studies have explored the biological activity of piperidine derivatives similar to this compound. Below are some key findings:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps that allow for modifications at various positions on the piperidine ring. These modifications significantly affect the biological activity of the compound. For example:

- Substituents on the Benzyl Group : Alterations can enhance binding affinity to receptors or modify pharmacokinetic properties.

- Carboxylic Acid Functionality : The presence of a carboxylic acid group is crucial for maintaining solubility and bioavailability.

相似化合物的比较

Key Insights :

- The Boc and Cbz groups in analogs enhance stability during synthesis but may reduce bioavailability due to steric bulk .

- The carboxyl group in the target compound likely improves solubility compared to carboxamides (e.g., ) or esters (), critical for pharmacokinetics.

Table 2: Binding Affinities and Mechanisms

Comparison with Target Compound :

- The phenyl-propionyl-amino group may mimic cationic heads in ChoKα1 inhibitors () via hydrophobic stacking, but its carboxyl group could limit membrane permeability compared to quaternary ammonium derivatives .

- Unlike NMDA antagonists (), the target compound lacks a fluorophenyl or chlorophenyl moiety, suggesting divergent receptor selectivity.

准备方法

Method A: Cyanohydrin Formation and Hydrolysis

- Steps :

- Advantages : Avoids toxic solvents like dichloromethane and improves yield compared to earlier methods (32.5% → 79.4%).

Method B: Orthoester-Mediated Acylation

- Steps :

- Advantages : Eliminates toxic methyl iodide/dimethyl sulfate and simplifies purification.

Propionylation and Final Product Synthesis

Propionyl groups are introduced via acylating agents:

Method C: Propionyl Chloride/Acid Anhydride

Method D: Acid Anhydride Coupling

Comparative Analysis of Methods

| Parameter | Method A | Method B | Method C | Method D |

|---|---|---|---|---|

| Yield | 79.4% | 84.5% | 23–85% | ~70–80% |

| Toxicity | Moderate (HCN) | Low | Moderate (Cl⁻) | Low |

| Reaction Time | 50–90 h | 3 h | 2–3 h | 5 h |

| Scalability | High | High | Moderate | High |

Optimization Strategies

- Solvent Selection : Replace dichloromethane/isopropanol with ethyl acetate to reduce environmental impact.

- Catalyst Use : Palladium-on-carbon for hydrogenation steps improves efficiency (85% yield).

- Safety : Trimethyl cyanato silane substitutes toxic cyanide salts.

Challenges and Solutions

- Impurity Control : Recrystallization in acetone/ethyl acetate-ether mixtures enhances purity (MP: 174–176°C).

- Byproduct Management : Sodium carbonate washes remove excess reagents in acylation steps.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。